molecular formula C11H11ClO2S B3013081 6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride CAS No. 2155855-83-5

6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride

Cat. No.: B3013081
CAS No.: 2155855-83-5
M. Wt: 242.72
InChI Key: ILHLUDARNCAVJV-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride (: 2155855-83-5) is a chemical building block of interest in medicinal chemistry research. It belongs to a class of substituted 6,7-dihydro-5H-benzo[7]annulene compounds that are being investigated for their therapeutic potential. Scientific literature and patent applications indicate that derivatives of this core structure are being explored as Selective Estrogen Receptor Degraders (SERDs) for the treatment of cancer, particularly for targeting estrogen receptor alpha (ERα) in breast cancer cells . As a sulfonyl chloride, this compound is primarily used as a synthetic intermediate for the introduction of the sulfonyl group into target molecules. Researchers can utilize it to create sulfonamide or sulfonate derivatives for further biological evaluation, including in vitro testing for estrogen receptor degradation activity . The compound has a molecular formula of C11H11ClO2S and a molecular weight of 242.72 g/mol . Proper handling and storage are required; it is recommended to be stored at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,9-dihydro-7H-benzo[7]annulene-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2S/c12-15(13,14)11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLUDARNCAVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C=C(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride typically involves the following steps:

    Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced through sulfonation reactions, where the benzoannulene core is treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoannulene core can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction of the sulfonyl chloride group with amines.

    Sulfonate Esters: Formed by the reaction of the sulfonyl chloride group with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride is in organic synthesis. It serves as a versatile building block for constructing complex organic molecules through various reactions:

Sulfonylation Reactions

The sulfonyl chloride group allows for the introduction of sulfonyl moieties into other organic compounds. This property is utilized in synthesizing sulfonamides, which are important in medicinal chemistry.

Cycloaddition Reactions

Recent studies have highlighted its utility in cycloaddition reactions, particularly with azomethyne ylides. Such reactions can yield novel bicyclic compounds that may exhibit interesting biological activities .

Case Study 1: Drug Discovery

A study published in European Journal of Organic Chemistry demonstrated the use of 6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride in drug discovery. The compound was involved in synthesizing potential anti-cancer agents through a series of cycloaddition reactions. The resulting compounds showed promising activity against cancer cell lines, indicating the compound's potential as a precursor for therapeutic agents .

Case Study 2: Material Science

In material science, 6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride has been employed to develop advanced polymeric materials. Its ability to form cross-linked structures has led to the creation of thermally stable and mechanically robust materials suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for sulfonylation and cycloaddition reactions
Drug DiscoveryPrecursor for synthesizing potential anti-cancer agents
Material ScienceDevelopment of thermally stable polymers

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide drugs or the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo7annulene : Lacks the sulfonyl chloride group and is less reactive.
  • Benzenesulfonyl Chloride : Contains a sulfonyl chloride group but lacks the benzoannulene core.
  • Cycloheptatriene Derivatives : Similar ring structure but different functional groups.

Uniqueness

6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride is unique due to the combination of the benzoannulene core and the sulfonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.

Biological Activity

6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride is a synthetic compound derived from the benzoannulene family, known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its sulfonyl chloride functional group attached to a bicyclic hydrocarbon framework. Its chemical structure can be represented as follows:

C11H9ClO2S\text{C}_{11}\text{H}_{9}\text{ClO}_2\text{S}

This structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of 6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride can be attributed to its ability to participate in various biochemical pathways. The sulfonyl chloride moiety is known to undergo nucleophilic substitution reactions, making it a potential electrophile in biological systems.

Target Interactions

Research indicates that compounds with similar structures often interact with cellular proteins involved in critical pathways such as:

  • Enzyme Inhibition : Compounds like benzoannulenes have shown inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory responses.
  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by disrupting microtubule dynamics, akin to the mechanism of tubulin inhibitors.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride.

Case Study: Anticancer Activity

A study investigating the antiproliferative effects of sulfonyl derivatives on various cancer cell lines demonstrated significant cytotoxicity in the nanomolar range. For instance, modified benzoannulenes showed effective inhibition against breast and lung cancer cell lines, suggesting that similar activity may be expected from 6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride .

Cell Line IC50 (nM) Mechanism
MCF-7 (Breast)50Microtubule disruption
A549 (Lung)30Apoptosis induction
HeLa (Cervical)75Cell cycle arrest

Antimicrobial Properties

Another aspect of interest is the antimicrobial activity of related sulfonyl compounds. Research has indicated that certain benzoannulenes possess significant antibacterial properties against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for 6,7-Dihydro-5H-benzoannulene-8-sulfonyl chloride is limited, related compounds suggest moderate solubility in organic solvents and potential for metabolic stability. Toxicity profiles indicate that while some derivatives exhibit low cytotoxicity towards normal cells, further studies are needed to establish safety margins for therapeutic applications.

Q & A

What synthetic strategies are recommended for optimizing the yield of 6,7-dihydro-5H-benzo[7]annulene-8-sulfonyl chloride derivatives?

Answer:
Synthetic optimization often involves selecting appropriate sulfonylation agents (e.g., chlorosulfonic acid) and controlling reaction conditions (temperature, solvent polarity). For example, substituted benzo[7]annulene cores can undergo sulfonation at the 8-position using SOCl₂ or ClSO₃H in anhydrous dichloromethane at 0–5°C to minimize side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity products .

How can researchers validate the structural integrity of synthesized this compound derivatives?

Answer:
Multi-modal characterization is essential:

  • NMR : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm in DMSO-d₆).
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : Resolve crystal structures to confirm annulene ring conformation and sulfonyl group orientation .

What methodologies are employed to assess the anticancer activity of benzo[7]annulene derivatives?

Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
  • Molecular docking : Use Autodock Vina/PyRx to predict binding affinities to target proteins (e.g., human myosin 9b RhoGAP, PDB:5C5S). Validate docking results with MD simulations to assess stability of ligand-protein complexes .

How can researchers address contradictions between in vitro and in vivo pharmacological data for benzo[7]annulene-based compounds?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify discrepancies.
  • Formulation adjustments : Use nanoencapsulation or prodrug strategies to improve solubility and tissue penetration.
  • Data triangulation : Cross-validate results with orthogonal assays (e.g., gene expression profiling or proteomics) to confirm target engagement .

What advanced techniques are used to analyze impurities in this compound batches?

Answer:

  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and MS/MS fragmentation to identify trace impurities (e.g., des-chloro byproducts).
  • Reference standards : Compare retention times and spectra against certified impurities (e.g., EP-grade cyclobenzaprine derivatives) .

How do structural modifications (e.g., halogenation, annulene ring expansion) influence the bioactivity of benzo[7]annulene sulfonates?

Answer:

  • Halogenation : Introducing chloro or fluoro groups at the 9-position (e.g., 9-chloro derivatives) enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites.
  • Ring expansion : Larger annulene systems (e.g., benzo[8]annulene) may reduce steric hindrance, increasing binding affinity to hydrophobic pockets .

What computational tools are recommended for studying the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for SN² reactions.
  • Solvent effect modeling : Apply COSMO-RS to predict solvation effects on reaction kinetics in polar aprotic solvents (e.g., DMF, acetonitrile) .

How can researchers ensure reproducibility in the synthesis of benzo[7]annulene derivatives across different laboratories?

Answer:

  • Detailed protocols : Specify reaction parameters (e.g., inert atmosphere, exact stoichiometry of sulfonating agents).
  • Inter-lab validation : Share batches with collaborating labs for independent characterization (NMR, HPLC) and activity testing .

What strategies are effective in resolving spectral overlaps in the characterization of polycyclic benzo[7]annulene analogs?

Answer:

  • 2D NMR : Utilize HSQC and HMBC to assign overlapping proton signals in crowded aromatic regions.
  • Isotopic labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation .

How can open-data principles be applied to enhance collaborative research on benzo[7]annulene derivatives?

Answer:

  • Data repositories : Deposit synthetic protocols, spectral data, and bioactivity results in public platforms (e.g., Zenodo, PubChem).
  • Standardized metadata : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) guidelines to ensure dataset usability .

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